(S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione

Description

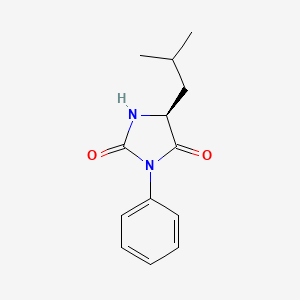

(S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione is a chiral imidazolidinedione derivative characterized by an isobutyl group at position 5 and a phenyl group at position 3. The (S)-configuration at the 5th position introduces stereochemical specificity, which may influence its physicochemical properties and biological interactions. Imidazolidinediones, also known as hydantoins, are five-membered heterocyclic compounds containing two nitrogen atoms and two ketone groups.

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

(5S)-5-(2-methylpropyl)-3-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C13H16N2O2/c1-9(2)8-11-12(16)15(13(17)14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)/t11-/m0/s1 |

InChI Key |

YEMHYRVDNYBATH-NSHDSACASA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N(C(=O)N1)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC1C(=O)N(C(=O)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isobutyl-substituted amine with a phenyl-substituted carbonyl compound in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where electrophiles such as halogens can replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Imidazolidine-2,4-dione derivatives with additional oxygen functionalities.

Reduction: Amine derivatives with reduced imidazolidine ring.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

(S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound binds to active sites of enzymes, inhibiting their activity through competitive inhibition. This interaction disrupts normal biochemical pathways, leading to the desired therapeutic effects. The imidazolidine ring structure is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations: Imidazolidinedione vs. Thiazolidinedione

The imidazolidinedione core differs from thiazolidinediones (e.g., Rosiglitazone, Pioglitazone) by the absence of a sulfur atom. This difference impacts electronic properties and hydrogen-bonding capabilities:

- Thiazolidinediones : Sulfur in the ring enhances electronegativity, influencing interactions with targets like PPAR-γ in antidiabetic activity. However, they are associated with cardiovascular and bladder cancer risks .

- For example, (S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione’s phenyl group could engage in π-π stacking, and the isobutyl group may improve lipophilicity .

Table 1: Key Substituents and Activities of Selected Analogues

Key Observations :

- Lipid Peroxidation Inhibition : Thiazolidinediones with arylidene substituents (e.g., compound 1d in ) show potent activity (~84.2%), likely due to electron-withdrawing groups enhancing radical scavenging . The target compound’s isobutyl group may offer different radical stabilization.

- UV Absorption: Arylidene-substituted imidazolidinediones (e.g., 4f–4h in ) exhibit strong UV absorption (ε > 20,000 M<sup>−1</sup>cm<sup>−1</sup>), comparable to avobenzone.

Computational and Docking Insights

Quantum chemical calculations () on thiazolidinediones highlight the role of substituents in modulating electronic properties and target binding. For example:

- PPAR-γ Docking: Thiazolidinediones interact with Gly283 and Leu270 residues.

- Solubility and LogP : The isobutyl group in the target compound likely increases logP compared to polar analogues (e.g., 5-hydroxybenzylidene derivatives), affecting membrane permeability .

Q & A

Q. What are the recommended synthetic routes for (S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : A common approach involves condensation reactions using S-amino acids and phenylisothiocyanate in a solvent system of Et₃N/DMF-H₂O, which facilitates cyclization . Enantiomeric purity can be optimized by controlling reaction temperature (e.g., 0–25°C) and stoichiometric ratios of reagents. For example, optical rotation ([α]D²⁰ = +67° in CHCl₃) and chiral HPLC (95% ee) are critical for verifying stereochemical outcomes .

| Synthetic Method | Key Parameters | Enantiomeric Excess (ee) |

|---|---|---|

| Et₃N/DMF-H₂O | pH 7–8, 24-hour reaction time | 90–95% ee |

| Photochemical deracemization | UV irradiation, chiral auxiliaries | >95% ee |

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data refined using SHELXL for small-molecule crystallography. Key metrics include R-factor values (<0.05) and hydrogen-bonding networks. SHELX software is preferred for its robustness in handling high-resolution data and twinned crystals .

Q. What analytical techniques are used to assess purity and stereochemical integrity?

- Methodological Answer :

Q. How can reaction conditions be optimized for scale-up synthesis?

- Methodological Answer : Use factorial design (e.g., 2³ full factorial) to test variables like temperature, solvent polarity, and catalyst loading. Statistical methods minimize trial runs while identifying interactions between parameters . For example, DOE (Design of Experiments) reduced optimization time by 40% in analogous imidazolidinedione syntheses .

Q. What methods are effective for resolving racemic mixtures of this compound?

- Methodological Answer :

- Chiral Chromatography : OD-H columns with n-heptane/isopropanol mobile phases .

- Photochemical Deracemization : UV light (254 nm) induces selective enantiomer interconversion, achieving >95% ee .

Advanced Research Questions

Q. How do computational predictions (e.g., DFT) align with experimental data for this compound’s stability and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level predict bond angles and torsional strain. Discrepancies >2% between computed and SC-XRD bond lengths may indicate solvation effects unaccounted for in simulations . Refinement using SHELXL improves agreement (R-factor <0.05) .

Q. What mechanistic insights explain the compound’s resistance to hydrolysis under acidic conditions?

Q. How can contradictory data on stereochemical stability be resolved (e.g., HPLC vs. optical rotation)?

- Methodological Answer : Contradictions arise from solvent polarity effects on optical rotation. Calibrate measurements using a polarimeter with multiple solvents (e.g., CHCl₃ vs. DMSO). For HPLC, validate column efficiency with chiral standards .

| Analysis Method | Strengths | Limitations |

|---|---|---|

| Chiral HPLC | High resolution (ΔtR = 0.85 min) | Sensitive to mobile-phase impurities |

| Optical Rotation | Rapid, cost-effective | Solvent-dependent |

Q. What challenges arise in scaling up photochemical deracemization, and how are they addressed?

- Methodological Answer :

Q. How do isotopic labeling studies (e.g., deuterated leucine) inform reaction pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.